molecular formula C18H25Cl2N3O3 B2917318 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride CAS No. 1834153-94-4

3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride

Cat. No. B2917318
CAS RN: 1834153-94-4
M. Wt: 402.32
InChI Key: VLOUGOZFGPWYAF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran, a scaffold that has been emerging for antimicrobial agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters is a common reaction in the synthesis of similar compounds . This reaction utilizes a radical approach and is often paired with a Matteson–CH2–homologation .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain compounds have demonstrated cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antiviral Activity

Some benzofuran derivatives exhibit antiviral effects against specific strains of viruses. For instance, certain compounds found in natural sources like Eupatorium adenophorum have shown antiviral activities with low cytotoxicity .

Antimicrobial Agents

Benzofuran is recognized as an emerging scaffold for antimicrobial agents. Substituents with halogens or hydroxyl groups on the benzofuran nucleus have displayed potent antibacterial activity .

Anti-inflammatory and Analgesic Activities

Indole derivatives have been reported to show anti-inflammatory and analgesic activities. These properties are compared with known drugs such as indomethacin and celecoxib .

Plant Hormone Activity

Indole derivatives like indole-3-acetic acid act as plant hormones and are produced by the degradation of tryptophan in higher plants .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar benzofuran derivatives selectively stimulate certain receptors, presenting various properties .

Future Directions

Benzofuran and its derivatives have been receiving considerable attention in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a promising area for future research .

properties

IUPAC Name

3-amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3.ClH/c19-13-4-5-15-12(9-13)10-16(25-15)18(24)22-8-2-1-3-14(22)11-21-17(23)6-7-20;/h4-5,9,14,16H,1-3,6-8,10-11,20H2,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOUGOZFGPWYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)CCN)C(=O)C2CC3=C(O2)C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride

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